3-Dodecen

Description

Isomeric Diversity and Complexity within Dodecene Mixtures

The structure of dodecene is defined by a twelve-carbon chain with a single double bond. The position of this double bond can vary along the chain, leading to positional isomers (e.g., 1-dodecene (B91753), 2-dodecene, 3-dodecene (B1237925), etc.). Furthermore, branching of the carbon chain can occur, significantly increasing the number of possible structural isomers. acs.orgnih.govresearchgate.net For instance, commercial dodecenes are known to be complex mixtures predominantly composed of C₁₂ olefins, with smaller amounts of C₈-C₁₈ olefins. nih.govresearchgate.net These mixtures can contain straight-chain alkenes, various branched alkenes (mono-, di-, and tri-branched), and potentially cyclic hydrocarbons, depending on the synthesis method, such as olefin oligomerization. nih.govresearchgate.net The specific feedstock and catalyst used in such processes can profoundly influence the composition and distribution of these isomers. acs.orgresearchgate.net Analytical techniques like two-dimensional gas chromatography coupled with photoionization time-of-flight mass spectrometry (GC × GC–PI–TOFMS) are employed to unravel the intricate details of these complex isomer mixtures, allowing for the identification of structural subgroups (linear, monobranched, di- and tri-branched) and individual isomers. acs.orgnih.govresearchgate.net

Significance of Long-Chain Alkenes in Fundamental Organic Chemistry

Long-chain alkenes, including dodecenes, are fundamental building blocks in organic chemistry. They are unsaturated hydrocarbons, characterized by the presence of at least one carbon-carbon double bond. nagwa.comsavemyexams.combyjus.com This double bond, containing a pi (π) bond with lower bond enthalpy compared to a sigma (σ) bond, renders alkenes significantly more reactive than their saturated counterparts, alkanes. nagwa.comsavemyexams.com This enhanced reactivity allows long-chain alkenes to participate in a variety of chemical transformations, serving as key intermediates in the synthesis of numerous organic compounds. nagwa.combyjus.com For example, alkenes are crucial in the manufacture of polymers like polyethylene, as well as in the synthesis of alcohols, detergents, and other industrial chemicals. nagwa.combyjus.com While not found in large quantities in crude oil, they are often produced through processes like the cracking of longer-chain alkanes. savemyexams.combyjus.com

The physical properties of long-chain alkenes, such as boiling points and melting points, generally increase with increasing chain length due to stronger London dispersion forces. nagwa.combyjus.comwou.edu Alkenes with 5 to 15 carbon atoms are typically liquids at room temperature, while those with more than 15 carbons tend to be solids. nagwa.com Like other hydrocarbons, they are generally insoluble in water but soluble in organic solvents. byjus.comwou.edusolubilityofthings.com

Stereochemical Considerations in Dodecenes: E and Z Isomers

The presence of a carbon-carbon double bond in alkenes introduces the possibility of stereoisomerism, specifically E and Z isomerism (also known as geometric or cis-trans isomerism). nagwa.comsiue.edusavemyexams.comsiue.edufiveable.me This arises because rotation around the double bond is restricted, fixing the position of the substituents attached to the sp² hybridized carbon atoms of the double bond. savemyexams.comsiue.edu

For a dodecene like 3-dodecene, where the double bond is located between the third and fourth carbon atoms, two distinct stereoisomers can exist: (E)-3-dodecene and (Z)-3-dodecene. The E/Z nomenclature is based on the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the substituents on each carbon of the double bond based on atomic number. savemyexams.comsiue.edufiveable.me

Z isomer (zusammen): The two highest-priority substituents on each carbon of the double bond are located on the same side of the double bond. savemyexams.comfiveable.me

E isomer (entgegen): The two highest-priority substituents on each carbon of the double bond are located on opposite sides of the double bond. savemyexams.comfiveable.me

For 3-dodecene, the substituents on the double bond carbons are ethyl and octyl groups. The relative positions of these groups determine whether the isomer is E or Z. (E)-3-dodecene has the higher priority groups (the longer carbon chains) on opposite sides of the double bond nih.govthegoodscentscompany.com, while (Z)-3-dodecene has them on the same side nih.govuni.lu. These stereoisomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other, and they can have different physical and chemical properties. siue.edu

Research findings sometimes detail the presence of these isomers in reaction products. For instance, the synthesis of dodec-3-en-11-olide, a macrolide pheromone, can yield a mixture of E and Z isomers. tandfonline.com

Table 1: Properties of (E)- and (Z)-3-Dodecene Isomers

| Property | (E)-3-Dodecene nih.govthegoodscentscompany.com | (Z)-3-Dodecene nih.govuni.lu |

| Molecular Formula | C₁₂H₂₄ | C₁₂H₂₄ |

| Molecular Weight | 168.32 g/mol | 168.32 g/mol |

| PubChem CID | 5362826 | 5364450 |

| Double Bond Configuration | trans | cis |

Table 2: Predicted Properties of (E)- and (Z)-3-Dodecene Isomers

| Property | (E)-3-Dodecene hmdb.ca | (Z)-3-Dodecene uni.lu | Source |

| Water Solubility (g/L) | 0.00037 | Not Available | ALOGPS |

| logP | 6.28 | 5.8 | ALOGPS |

| logP | 5.44 | Not Available | ChemAxon |

| Polar Surface Area (Ų) | 0 | 0 | ChemAxon |

| Rotatable Bond Count | 8 | Not Available | ChemAxon |

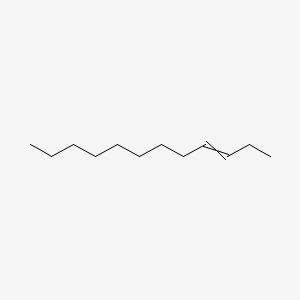

Structure

3D Structure

Properties

Molecular Formula |

C12H24 |

|---|---|

Molecular Weight |

168.32 g/mol |

IUPAC Name |

dodec-3-ene |

InChI |

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h5,7H,3-4,6,8-12H2,1-2H3 |

InChI Key |

WLTSXAIICPDFKI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCC |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 3 Dodecen

Hydrofunctionalization Reactions of Dodecenes

Hydrofunctionalization reactions involve the addition of a protic or polar molecule across the carbon-carbon double bond of an alkene. For dodecenes, these reactions can lead to the formation of valuable functionalized dodecane (B42187) derivatives.

Regio- and Stereoselective Hydroformylation of Long-Chain Alkenes

Hydroformylation, also known as the oxo process, is a crucial industrial process for synthesizing aldehydes from olefins by reaction with carbon monoxide and hydrogen in the presence of a catalyst, typically a transition metal complex mt.comosti.gov. While ethylene (B1197577) and propylene (B89431) are the most common substrates, long-chain alkenes, including dodecenes, can also undergo hydroformylation mt.com. The reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond, potentially yielding linear and branched aldehyde isomers.

Achieving high regioselectivity (preferential formation of either the linear or branched product) and stereoselectivity (control over the spatial arrangement of atoms) in the hydroformylation of long-chain aliphatic alkenes like dodecenes remains a significant challenge osti.gov. Rhodium and cobalt catalysts are commonly employed in hydroformylation mt.comethz.chtamu.edu. Rhodium catalysts, such as RhCl(PPh₃)₃ and its derivatives, often exhibit excellent regioselectivity, favoring the formation of linear aldehydes mt.com. Cobalt catalysts, like Co₂(CO)₈, are more cost-effective but generally show lower selectivity mt.com. Ligands play a crucial role in modifying catalyst reactivity and selectivity, influencing regioselectivity, stereochemistry, and catalyst stability mt.com. For simple linear alkenes, some cobalt catalysts have shown low linear-to-branched regioselectivity, although they exhibit high selectivity for internal alkenes with alkyl branches mt.com.

Intermolecular Hydroamination and Hydroalkylation of Alkenes

Intermolecular hydroamination involves the addition of an N-H bond of an amine across a carbon-carbon multiple bond of an alkene, yielding amines nih.govwikipedia.org. This reaction is an atom-economical method for synthesizing alkylamines, which are important in various industries nih.gov. While metal-catalyzed hydroaminations are well-established, metal-free approaches are also being explored rsc.orgrsc.org. Late transition metal complexes based on palladium, rhodium, nickel, and ruthenium have been studied for hydroamination, with reaction pathways depending on the regioselective determining step, such as nucleophilic attack on an alkene ligand or insertion of the alkene into a metal-amide bond nih.govwikipedia.org. Lanthanide metal catalysts have also been studied for hydroamination, although they are often restricted to intramolecular reactions libretexts.org.

Intermolecular hydroalkylation involves the addition of a C-H bond across an alkene double bond, forming a new carbon-carbon bond rsc.orgresearchgate.net. This reaction is a useful method for constructing carbon-carbon bonds researchgate.net. Recent research has explored visible-light-induced intermolecular radical hydroalkylation of terminal alkenes catalyzed by enzymes nih.govnih.gov. Metal-hydride hydrogen atom transfer (MHAT) catalysis has emerged as a platform for alkene hydrofunctionalization, including hydroalkylation, often showing predictable branched selectivity rsc.orgresearchgate.net. Cationic iridium catalysts have been successfully used for the intermolecular hydroalkylation of unactivated terminal alkenes with 1,3-diketones under neutral conditions, yielding branched products acs.org. Cobalt-catalyzed methods for intermolecular hydroalkylation of alkenes with 1,3-dicarbonyls have also been reported rsc.orgresearchgate.net.

Polymerization Research Involving Dodecenes

Dodecenes, particularly 1-dodecene (B91753) (an alpha-olefin), are monomers used in polymerization reactions to produce polyolefins. Research in this area focuses on synthesizing polymers with controlled molecular weights, structures, and properties.

Homopolymerization of 1-Dodecene to Ultrahigh Molecular Weight Polyolefins

Homopolymerization of 1-dodecene involves the joining of multiple 1-dodecene monomers to form poly(1-dodecene). Achieving ultrahigh molecular weight (UHMW) polyolefins from higher alpha-olefins like 1-dodecene has been a subject of research mdpi.comnih.govresearchgate.netmdpi.com. UHMW poly-alpha-olefins are used as drag reducing agents in pipeline transportation mdpi.com.

Coordination polymerization using catalysts such as Ziegler-Natta and metallocene catalysts is typically employed for the synthesis of 1-dodecene homopolymer ontosight.ai. While ordinary metallocene catalysts can sometimes yield oligomers from alpha-olefins, specific catalyst systems have been developed to produce UHMW poly(1-dodecene)s mdpi.comresearchgate.netresearchgate.net. For instance, the Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate catalyst system has shown high catalytic activities and the ability to produce high molecular weight poly(1-dodecene) in a quasi-living manner mdpi.comnih.gov. Lower polymerization temperatures can lead to lower polydispersity index (PDI) values in the resulting polymers mdpi.comnih.gov.

Copolymerization of 1-Dodecene with Other Olefins and Dienes

Copolymerization involves the polymerization of 1-dodecene with other monomers, such as other alpha-olefins (ethylene, propylene, 1-butene, 1-octene, etc.) or dienes, to produce copolymers with tailored properties nih.govhhu.demdpi.comconicet.gov.arengineering.org.cnacs.orgmdpi.comscielo.br. This allows for the modification of polymer characteristics like crystallinity, thermal properties, and mechanical strength.

Metallocene catalysts are effective for the copolymerization of alpha-olefins, including 1-dodecene, with other olefins hhu.demdpi.comconicet.gov.arengineering.org.cnmdpi.com. For example, metallocene catalysts have been used in the copolymerization of ethylene with 1-dodecene hhu.deengineering.org.cnacs.org. Copolymerization of propylene with higher alpha-olefins, including 1-dodecene, using pyridylamidohafnium catalysts has also been explored to produce polypropylene-based elastomers mdpi.com. The incorporation of alpha-olefins can influence the reaction kinetics and the molecular weight distribution of the resulting copolymers scielo.br. Copolymerization of 1-dodecene with nonconjugated dienes, such as 1,11-dodecadiene, using specific titanium catalysts can yield UHMW copolymers containing terminal olefinic double bonds in the side chain nih.gov.

Catalyst System Development for Controlled Dodecene Polymerization (e.g., Metallocene and Titanium-based Catalysts)

Significant research has been dedicated to developing catalyst systems that allow for controlled polymerization of dodecenes, influencing factors like activity, molecular weight, and polydispersity. Metallocene and titanium-based catalysts are prominent in this area mdpi.comnih.govresearchgate.netresearchgate.netnih.govhhu.demdpi.comengineering.org.cnmdpi.comgoogle.comresearchgate.nettandfonline.com.

Oxidation and Functionalization of Dodecenyl Structures

Oxidation reactions of alkenes can lead to various functionalized products, such as epoxides, diols, or carbonyl compounds, depending on the oxidant and reaction conditions.

Enzymatic Epoxidation of Terminal Long-Chain Alkenes by Fungal Peroxygenases

Fungal unspecific peroxygenases (UPOs) are enzymes capable of catalyzing the insertion of oxygen into various organic substrates, including the epoxidation of carbon-carbon double bonds using hydrogen peroxide as a co-substrate. mdpi.comfrontiersin.org While some studies on fungal peroxygenases focus on the epoxidation of terminal long-chain alkenes like 1-dodecene, leading to 1,2-epoxydodecane, the activity and selectivity of these enzymes towards internal alkenes such as 3-dodecen can vary. mdpi.com

Research indicates that while some UPOs are highly selective for epoxidation, producing minimal side products like allylic alcohols, others may yield a mixture of products, including hydroxylated derivatives. mdpi.com For instance, Marasmius rotula UPO (MroUPO) demonstrated high selectivity for the epoxidation of 1-tetradecene, yielding 96% of the corresponding epoxide. mdpi.com However, other UPOs, such as those from Agrocybe aegerita (AaeUPO) and Collariella virescens (rCviUPO), have shown regioselectivity towards the last double bond in polyunsaturated fatty acids (n-3 and n-6), resulting in mono-epoxides. mdpi.comresearchgate.net The ability of fungal peroxygenases to epoxidize internal double bonds has been observed, although alkenes with terminal unsaturation were reported as unreactive in one study involving oat seed peroxygenase. acs.org The specific reactivity and potential products of 3-dodecen with various fungal peroxygenases would depend on the enzyme's substrate specificity and the reaction conditions.

Metal-Oxo Compound Mediated Oxidation Reactions

High-valent metal-oxo species are known to catalyze oxidation reactions of alkenes, typically leading to epoxides. nih.govacs.orgslideshare.net These reactions often proceed via the formation of a metal-oxo complex, which then interacts with the alkene. nih.govacs.org The mechanism can involve a short-lived radical intermediate that rapidly converts to the epoxide. nih.govacs.org

While epoxidation is a common outcome, metal-oxo species can also mediate other oxidation pathways, such as the direct oxidation of alkenes to carbonyl compounds. nih.govacs.orgacs.org This transformation is more challenging for internal alkenes compared to terminal ones. nih.govacs.org Recent research has explored the design of catalytic processes using high-valent metal-oxo species for the conversion of internal alkenes to ketones. researchgate.net Such reactions may involve a coupled electron-hydride transfer process. researchgate.net Non-heme manganese catalysts have also been shown to facilitate the oxidative cleavage of both activated and nonactivated aliphatic alkenes with molecular oxygen, producing carbonyl compounds. acs.org The specific application of these metal-oxo mediated oxidations to 3-dodecen would depend on the catalyst system and reaction parameters employed.

Isomerization and Olefin Oligomerization Processes

3-Dodecen can undergo isomerization, where the position or configuration of the double bond changes, and oligomerization, where multiple alkene molecules combine to form larger molecules.

Isomerization of alkenes, including dodecenes, can be catalyzed by various systems, including acidic catalysts and metal complexes. researchgate.netmpg.denih.gov Acid-catalyzed isomerization often involves a carbenium ion mechanism. scirp.org Studies on the isomerization of 1-dodecene have shown that the activation energy for the migration of the double bond from the terminal position to the 2-position is lower than that for migration from the 2-position to the 3-position. researchgate.net This suggests that the formation of 3-dodecen from other dodecene isomers is a feasible process, albeit potentially with a higher activation energy barrier compared to forming 2-dodecene. Metal-based catalysts, such as those involving cobalt or molybdenum, have also been reported for alkene isomerization, influencing both the positional and geometric (cis/trans) selectivity. nih.govgoogle.comacs.org

Olefin oligomerization is a process used in the petrochemical industry to produce larger olefins from smaller ones. acs.org Dodecenes are often manufactured through the oligomerization of lighter olefins like propene and butene. acs.org This process can be catalyzed by acidic catalysts, such as solid phosphoric acid (SPA) and zeolites, or by metal-based catalysts. acs.org The composition and isomer distribution of the resulting dodecene products, which can be complex mixtures of linear and branched alkenes, are influenced by both the feedstock and the catalyst used. acs.org Co-oligomerization of 1-dodecene with other olefins, such as 1-decene, in the presence of catalysts like BF₃ and an alcohol promoter, can yield polyalphaolefins with specific viscosity properties. google.comgoogle.com While these processes often involve the oligomerization of alpha-olefins, the resulting mixture can contain internal dodecene isomers, including 3-dodecen, depending on the reaction pathway and catalyst selectivity.

Advanced Analytical and Spectroscopic Characterization in 3 Dodecen Research

Chromatographic Techniques for Isomer Separation and Distribution Analysis

Chromatography plays a vital role in separating the various isomers of dodecenes, allowing for detailed analysis of their distribution within a sample. The complexity of dodecene mixtures, often arising from processes like olefin oligomerization, necessitates high-resolution separation techniques. nih.govresearchgate.netuliege.be

Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Deconvolution

Two-dimensional gas chromatography (GC×GC) is a powerful technique for resolving complex mixtures, offering significantly enhanced peak capacity and separation power compared to one-dimensional GC. researchgate.netacs.orgunito.it In GC×GC, two capillary columns with different stationary phases are coupled. The first dimension typically employs a non-polar or low-polarity phase, separating compounds primarily based on volatility. unito.it The eluent from the first column is then rapidly and repeatedly introduced into a second column, usually with a more polar stationary phase, where separation occurs based on different chemical interactions. unito.it This provides a two-dimensional separation space, allowing for the deconvolution of coeluting isomers from the first dimension. researchgate.netacs.org

Research on commercial dodecenes, which are complex mixtures containing C12 olefins along with other hydrocarbons, has demonstrated the effectiveness of GC×GC in resolving these components. nih.govresearchgate.netuliege.be By using a conventional non-polar × polar column combination, researchers have been able to separate dodecene isomers based on their two-dimensional retention times. nih.govresearchgate.netuliege.be This separation allows for the grouping of dodecenes by carbon chain length, double bond equivalent (DBE), and structural subgroups such as linear, mono-branched, di-branched, and tri-branched isomers. nih.govresearchgate.netuliege.beacs.org

Hyphenated Mass Spectrometry for Enhanced Identification (e.g., Photoionization-Time of Flight Mass Spectrometry, PI-TOFMS)

Coupling chromatographic techniques with mass spectrometry (MS) provides a powerful hyphenated approach for both separating and identifying components in complex mixtures like dodecenes. Photoionization-Time of Flight Mass Spectrometry (PI-TOFMS) is a particularly useful technique in this context. nih.govresearchgate.netuliege.be

PI-TOFMS utilizes soft ionization, such as photoionization, which typically results in a strong molecular ion peak with less fragmentation compared to hard ionization techniques like electron ionization (EI). researchgate.netacs.org This enhanced molecular ion intensity is crucial for determining the molecular weight of the separated isomers. nih.govresearchgate.netuliege.beacs.org The Time-of-Flight (TOF) mass analyzer provides high acquisition rates, which is essential for capturing the narrow peaks eluting from the second dimension in GC×GC.

Studies employing GC×GC coupled with PI-TOFMS have been successful in unraveling the complex profiles of dodecenes. nih.govresearchgate.netuliege.beacs.org The detection of molecular ions by PI-TOFMS allows for the grouping of olefin congeners by carbon chain length and DBE. nih.govresearchgate.netuliege.be Furthermore, the combination of retention information from GC×GC and the mass spectral data from PI-TOFMS enables the identification or prediction of isomer structures. researchgate.netacs.org While a shortage of authentic dodecene isomer standards can be a limitation, the informative fragmentation patterns obtained from PI mass spectra, in conjunction with retention indices, aid in structure confirmation and prediction. nih.govresearchgate.netacs.org The predominant fragmentation pathway for olefins under these conditions is often allylic cleavage, which can provide characteristic fragment ions indicative of double bond and branch locations. acs.org

Spectroscopic Elucidation of Dodecenyl Structures and Stereochemistry

Spectroscopic methods provide detailed information about the structural features and stereochemistry of dodecenes, complementing the separation capabilities of chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Configurational and Positional Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable tool for the structural elucidation of organic compounds, including dodecenes. libretexts.org NMR provides detailed information about the carbon-hydrogen framework, the position of functional groups, and importantly, the stereochemistry around the double bond.

¹H NMR spectroscopy is highly sensitive to the chemical environment of hydrogen atoms. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration of signals in a ¹H NMR spectrum provide information about the number and types of hydrogen atoms, their neighboring protons, and their connectivity. For dodecenes, the vinylic protons (those directly attached to the double bond) exhibit characteristic signals whose chemical shifts and coupling constants can indicate the position and configuration (cis or trans) of the double bond. libretexts.org Protons on carbons adjacent to the double bond (allylic protons) also have distinct chemical shifts.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are influenced by their hybridization state, the presence of electronegative atoms, and the surrounding chemical environment. For dodecenes, the vinylic carbons show characteristic signals that help confirm the presence and position of the double bond. The chemical shifts of the aliphatic carbons provide information about the chain length and branching.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can further aid in assigning signals to specific protons and carbons and establishing connectivity within the molecule. libretexts.orglongdom.org For determining stereochemistry, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be particularly valuable, as NOE enhancements are related to the spatial proximity of nuclei, providing insights into the relative orientation of groups around the double bond. libretexts.orglongdom.orgwordpress.com Diastereomers, like cis and trans 3-dodecen, will exhibit different NMR spectra due to their distinct three-dimensional structures and resulting differences in chemical shifts and coupling constants. longdom.orgwordpress.com

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule, providing a "fingerprint" that can be used for identification and the detection of specific functional groups. wikipedia.org For alkenes like 3-dodecen, characteristic absorption bands in the IR spectrum arise from the stretching and bending vibrations of the C=C double bond and the C-H bonds associated with it.

A prominent band in the IR spectrum of alkenes is typically observed in the region of 1600-1680 cm⁻¹, corresponding to the C=C stretching vibration. The exact position of this band can be influenced by the position of the double bond and the degree of substitution. wikipedia.org Additionally, out-of-plane bending vibrations of the vinylic C-H bonds can give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹), which can be useful in distinguishing between different alkene isomers, including cis and trans configurations. For instance, trans-alkenes often show a strong band around 965 cm⁻¹, while cis-alkenes may exhibit a band around 700 cm⁻¹.

While IR spectroscopy alone may not be sufficient for the complete structural elucidation or differentiation of all dodecene isomers, it provides valuable complementary information, particularly for confirming the presence of the alkene functional group and potentially gaining insights into its substitution pattern and stereochemistry when compared to reference spectra. chemicalbook.comresearchgate.net

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used to determine the molecular weight of a compound and to obtain structural information through the analysis of fragmentation patterns. msu.edusavemyexams.com

For 3-dodecen, the molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of C₁₂H₂₄, which is 168. chemicalbook.com The presence of a clear molecular ion peak confirms the molecular weight of the compound. However, the intensity of the molecular ion peak can vary depending on the ionization technique used. libretexts.org

Electron Ionization (EI) is a common hard ionization technique that imparts significant energy to the molecule, leading to fragmentation. msu.edu The fragmentation pattern observed in an EI mass spectrum is characteristic of the molecule's structure and can be used for identification by comparison to spectral libraries. savemyexams.com Alkenes like dodecenes undergo characteristic fragmentation reactions, such as allylic cleavage, which involves the breaking of a carbon-carbon bond adjacent to the double bond. acs.org This can lead to a series of fragment ions whose m/z values provide clues about the position of the double bond and the branching pattern. libretexts.orglibretexts.org Other fragmentation pathways, such as vinylic or gamma-cleavage, can also occur. acs.org

While EI-MS provides detailed fragmentation information, soft ionization techniques like Photoionization (PI), as used in PI-TOFMS, are preferred for enhancing the molecular ion signal, which is beneficial for determining the molecular weight in complex mixtures. nih.govresearchgate.netacs.orgcsic.es The combination of molecular ion information and characteristic fragmentation patterns obtained from MS is essential for the confident identification and structural characterization of 3-dodecen and its isomers.

Application of Multivariate Statistical Analysis in Dodecene Compositional Studies Multivariate statistical analysis techniques have been applied to study the complex compositions of dodecene products, particularly those derived from processes like olefin oligomerizationresearchgate.netjeolusa.comnih.govacs.orgresearchgate.net. These studies often involve analyzing detailed compositional data obtained through advanced analytical methods such as two-dimensional gas chromatography coupled with photoionization and time-of-flight mass spectrometry (GC×GC-PI-TOFMS)researchgate.netjeolusa.comnih.govacs.org.

Key multivariate methods employed in dodecene compositional studies include Principal Component Analysis (PCA), Hierarchical Clustering Analysis (HCA), and Partial Least Squares-Discriminant Analysis (PLS-DA) researchgate.netjeolusa.comnih.govacs.org. These techniques are utilized to process high-dimensional data sets encompassing information such as olefin congener distribution, dodecene structural subgroup distribution, and the distribution of individual dodecene isomers researchgate.netjeolusa.comnih.govacs.org.

The application of unsupervised screening approaches like PCA and HCA has enabled the differentiation of dodecene products based on factors such as the catalysts used (e.g., solid phosphoric acid vs. zeolite) and the feedstocks employed in the oligomerization process researchgate.netnih.govresearchgate.net. For instance, PCA plots have demonstrated significant clustering trends that distinguish samples produced with different catalysts or feedstocks, with principal components explaining a substantial percentage of the variation among samples researchgate.netacs.orgresearchgate.net.

Multivariate analysis also assists in identifying potential indicators related to catalysts and feedstocks through feature selection methods, including both univariate and multivariate approaches like PLS-DA researchgate.netnih.gov. Studies have utilized data sets of dodecene subgroups or individual isomers to achieve this differentiation researchgate.netacs.orgresearchgate.net. The loading plots in PCA help illustrate how different dodecene subgroups or isomers influence the principal components and contribute to the observed separation of samples researchgate.netacs.orgresearchgate.net. This statistical approach is crucial for understanding the impact of synthesis parameters on the resulting complex mixtures of dodecene isomers.

Computational and Theoretical Investigations of 3 Dodecen Reactivity and Structure

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method for investigating reaction mechanisms. It allows for the calculation of molecular structures, reaction parameters, transition states, and products, providing a data basis for kinetic and thermodynamic studies by comparing reaction barriers and rate constants. nih.govsumitomo-chem.co.jp DFT is particularly useful for exploring the energy profiles of different proposed reaction pathways and determining the most favorable routes. mdpi.com

In the context of alkenes, DFT studies can elucidate the mechanisms of various reactions, such as cycloadditions, oxidative dehydrogenation, and catalytic functionalizations. For instance, DFT calculations have been applied to study the mechanism of 1,3-dipolar cycloaddition reactions involving alkenes, helping to understand the synchronous or asynchronous nature of bond formation in concerted mechanisms. mdpi.com Similarly, DFT has been used to investigate the mechanism of selective oxidative dehydrogenation of light alkanes catalyzed by BN materials, identifying concerted pathways that lead to alkene formation. rsc.org

While specific DFT studies on the reaction mechanisms of 3-dodecen were not found, the principles and methodologies applied to other alkenes are directly transferable. DFT can be used to study the potential reaction pathways of the double bond in 3-dodecen, such as addition reactions, oxidation, or isomerization, by calculating the energies of reactants, transition states, intermediates, and products. This allows for the identification of key steps and the factors controlling the reaction outcome.

Predictive Modeling of Stereoselectivity in Alkene Transformations

Controlling stereoselectivity in alkene transformations remains a significant challenge in organic synthesis. nih.gov Computational modeling plays a crucial role in predicting and understanding the origins of stereoselectivity. By calculating the transition state structures leading to competing stereoisomers, computational methods can provide insights into the factors that favor the formation of one stereoisomer over others. rsc.org

Quantitative assessment of stereoselectivity often goes beyond simple qualitative models, incorporating methods like quantum chemical calculations. rsc.org These calculations can help analyze covalent and non-covalent interactions between catalysts and substrates, which are critical in determining stereochemical outcomes. nih.gov For example, computational studies have been used to rationalize observed selectivity changes in enzymatic reactions by analyzing the binding modes of substrates in the enzyme active site. acs.org

Predictive models for stereoselectivity in alkene transformations are being developed using various computational approaches, including machine learning techniques. arxiv.orgresearchgate.net These models aim to quantitatively predict stereoselectivity based on molecular descriptors and computational data. arxiv.org While the search results did not provide specific examples for 3-dodecen, the methodologies developed for predicting stereoselectivity in other alkene reactions, particularly those involving transition metal or enzyme catalysis, are relevant. Applying these methods to reactions involving 3-dodecen would involve modeling the transition states of reactions at the double bond and evaluating the energy differences leading to different stereoisomeric products.

Development of Linear Regression Models for Thermochemical Property Prediction of Long-Chain Alkenes

Studies have shown that using second-order group contributions, which account for interactions between neighboring groups, can improve the accuracy of these models for predicting properties of alkanes longer than C10. acs.orgmdpi.com These models have been successfully applied to predict thermochemical properties of alkanes up to C14 and have shown good agreement with experimental data and data from statistical mechanics-based correlations. mdpi.comresearchgate.net4tu.nl

While the cited studies specifically focus on alkanes, the principles of using linear regression models based on group contributions can potentially be extended to long-chain alkenes like 3-dodecen. The presence of the double bond introduces additional structural features that would need to be accounted for in the group contribution approach. Development of such models for alkenes would require a training dataset of known thermochemical properties for various alkenes, which could be obtained from experimental data or high-level computational calculations.

Computational Simulations in Enzymatic Oxyfunctionalization

Enzymatic oxyfunctionalization of alkenes is an important area of research, offering potential for selective and environmentally friendly synthesis. Computational simulations, such as molecular dynamics (MD) simulations and combined quantum mechanics/molecular mechanics (QM/MM) calculations, are valuable tools for studying these complex processes. acs.orgacs.org

Computational modeling can help rationalize observed selectivity in enzymatic reactions by providing insights into substrate binding poses, conformational changes, and the interactions within the enzyme active site. acs.orgacs.orgcsic.es For instance, MD simulations can explore the conformational space of the substrate within the enzyme, identifying near attack conformations (NACs) that are relevant for the reaction. acs.org QM/MM calculations can then be used to study the reaction mechanism and energy barriers within the enzyme environment. acs.org

Studies on the enzymatic oxyfunctionalization of other alkenes, such as β-ionone and terminal alkenes, demonstrate the utility of computational simulations in this field. acs.orgmdpi.com These simulations have helped to understand the factors influencing chemo- and regioselectivity and have guided enzyme engineering efforts. acs.orgcsic.esbiorxiv.org Applying these computational techniques to the enzymatic oxyfunctionalization of 3-dodecen would involve modeling the interaction of 3-dodecen with the enzyme, simulating its dynamics within the active site, and calculating the reaction pathways and barriers for different oxygenation products.

Theoretical Frameworks for Alkene Hydrofunctionalization Pathways

Alkene hydrofunctionalization, which involves the addition of a protic or hydridic species and an electrophile across a double bond, is a fundamental transformation in organic chemistry. Theoretical frameworks are essential for understanding the diverse mechanisms and selectivities observed in these reactions, particularly those catalyzed by transition metals. rsc.orgchinesechemsoc.org

Computational studies, often employing DFT, are used to investigate the mechanistic pathways of hydrofunctionalization reactions, including alkene insertion into metal-hydride bonds and hydrogen atom transfer (HAT) processes. rsc.orgchinesechemsoc.org These studies help to identify key intermediates and transition states and to understand the factors that determine regioselectivity (e.g., Markovnikov vs. anti-Markovnikov). chinesechemsoc.org

Theoretical frameworks also address the role of the catalyst, ligands, and reaction conditions in influencing the reaction pathway and selectivity. chinesechemsoc.orgacs.org For example, computational studies have explored how the identity of the ligand in metal complexes can steer the reaction towards different pathways, such as radical or organometallic mechanisms. nih.gov

While specific theoretical studies on the hydrofunctionalization of 3-dodecen were not found, the general theoretical frameworks and computational methodologies developed for other alkenes are applicable. Understanding the hydrofunctionalization of 3-dodecen would involve applying these frameworks to investigate potential reaction mechanisms catalyzed by various systems, calculating the energetics of competing pathways, and predicting the regiochemical outcome based on electronic and steric factors.

Research Applications of 3 Dodecen in Specialized Chemical Fields

Chemical Ecology and Semiochemical Research

Chemical ecology explores the role of chemical signals in mediating interactions between organisms and their environment. Within this field, semiochemicals, which are chemicals that convey messages between organisms, are of particular interest. Dodecene derivatives, including those related to 3-dodecen, have been identified and studied for their roles as semiochemicals, particularly as pheromones in insects and mammals.

Identification and Synthesis of Pheromones and Semiochemicals Derived from Dodecenes (e.g., for insects and mammals)

Research in chemical ecology has identified several dodecene-based compounds that function as pheromones, chemical signals used for communication within the same species. Among these, derivatives of dodecenes with double bonds at various positions have been found in numerous insect species. For instance, dodecenyl acetates, such as (Z)-8-dodecene-1-yl acetate (B1210297) and (E)-8-dodecene-1-yl acetate, are known components of sex pheromones in many Lepidoptera insects, including the oriental fruit moth (Grapholita molesta) nih.govresearchgate.net. (Z)-7-dodecenyl acetate has been identified as a pre-ovulatory pheromone in the female Asian elephant (Elephas maximus), signaling sexual readiness to males nist.govnih.gov.

More specifically related to the 3-dodecen structure, (Z)-3-dodecen-1-ol has been noted as a compound that occurs naturally in plants and insects and may function as a pheromone or signaling molecule thegoodscentscompany.com. Another derivative, (Z)-3-dodecen-12-olide, has been identified as a female-released pheromone in the beetle species Coraebus undatus and is considered a short-range sex pheromone that attracts males in the congeneric species Agrilus planipennis invivochem.cn.

The synthesis of these dodecene-derived pheromones is a crucial aspect of chemical ecology research, enabling further investigation into their biological activity and potential applications. Various synthetic routes have been developed for producing specific dodecenyl acetates with defined double bond positions and stereochemistry nih.govresearchgate.netnist.gov. Synthesis of (Z)-3-dodecen-1-ol has also been explored in the context of termite trail pheromones nih.gov.

Investigation of Inter- and Intra-specific Chemical Communication Mediated by Dodecenyl Compounds

Dodecene-based semiochemicals play significant roles in both intra- and inter-specific chemical communication. Intraspecific communication, occurring between individuals of the same species, is often mediated by pheromones. As highlighted, dodecenyl derivatives, including those structurally related to 3-dodecen like (Z)-3-dodecen-1-ol and (Z)-3-dodecen-12-olide, serve as sex pheromones in various insect species, facilitating mate attraction and reproductive behaviors nih.govresearchgate.netthegoodscentscompany.cominvivochem.cn. In mammals, (Z)-7-dodecenyl acetate is a key signal in the chemical communication of Asian elephants during their estrous cycle nist.govnih.gov.

Chemical communication in insects, often involving complex blends of compounds, is fundamental to their social interactions and life cycles thegoodscentscompany.com. The study of these chemical signals, including dodecene derivatives, helps to unravel the intricate communication networks that govern insect behavior fishersci.ca.

Role of Semiochemicals in Integrated Pest Management (IPM) and Biological Control Strategies

Semiochemicals, including dodecene-derived pheromones, are valuable tools in Integrated Pest Management (IPM) and biological control strategies. Their species-specific nature makes them an environmentally friendly alternative or complement to conventional insecticides fragranceu.comthegoodscentscompany.com.

One key application is the use of pheromones for monitoring pest populations. By deploying traps baited with specific dodecene-based pheromones, researchers and pest managers can detect the presence of pests, estimate their population density, and time control measures effectively fragranceu.comthegoodscentscompany.com.

Mass trapping is another strategy where a large number of traps baited with pheromones are used to remove a significant portion of the pest population fragranceu.comthegoodscentscompany.com. Mating disruption, which involves saturating the environment with synthetic pheromones to confuse males and prevent them from finding females, is a particularly effective method for controlling certain insect pests, often utilizing dodecenyl acetates thegoodscentscompany.comfragranceu.comthegoodscentscompany.com. The attract-and-kill strategy combines an attractant semiochemical with a killing agent in a localized device fragranceu.comthegoodscentscompany.com.

While many IPM applications utilize dodecenyl acetates with double bonds at positions other than 3, the identification of 3-dodecen derivatives like (Z)-3-dodecen-12-olide as pheromones suggests potential for their use in managing specific beetle pests invivochem.cn. The exploration of behaviorally active semiochemicals, including dodecane (B42187) (a saturated analog of dodecene), is also relevant in the context of biological control strategies involving parasitoids thegoodscentscompany.com.

Advanced Materials Science Applications

Beyond their roles in chemical ecology, dodecenes, particularly alpha-olefins like 1-dodecene (B91753), are significant in the field of advanced materials science, primarily as monomers for the production of specialized polymers.

Synthesis of Functionalized Polymers with Dodecene Derivatives

The incorporation of functional groups into polymer structures can impart new or enhanced properties. Dodecene derivatives or the presence of dodecane can be involved in the synthesis of functionalized polymers. For instance, the synthesis of functionalized bottlebrush polymers has been demonstrated using monomers containing long methylene (B1212753) spacers, such as n-dodecyl groups prayoglife.com. These polymers can exhibit unique thermal and emission properties prayoglife.com.

Functionalization of polyolefins, which are typically chemically inert, is a sought-after capability to improve their compatibility with other materials and expand their applications mitoproteome.org. While challenging, methods like grafting and copolymerization are explored to introduce functional groups mitoproteome.orgepa.gov. Dodecene or its derivatives can potentially be involved in such functionalization processes, either as comonomers or as part of functional molecules attached to the polymer backbone. For example, alkylation of aromatic compounds with olefins like dodecene can be used in the production of hydrocarbyl aromatics for lubricant compositions mitoproteome.org. Research also explores the synthesis of functionalized polyolefins through the copolymerization of ethylene (B1197577) with polar monomers, or by post-functionalization of polyolefins containing reactive groups nih.gov. The miniemulsion polymerization technique is also a versatile tool for synthesizing functionalized polymers, potentially involving the polymerization of functional monomers or modification of polymers within stable nanodroplets, sometimes in the presence of dodecane epa.gov.

Based on the available information, while dodecene derivatives and dodecane are relevant in the synthesis and properties of certain functionalized polymers, specific research detailing the direct use of 3-dodecen itself in the synthesis of functionalized polymers is not prominently featured in the search results.

Research into Dodecenes as Specialty Monomers for Novel Polymer Architectures

Research into specialty monomers is crucial for developing novel polymer architectures with tailored properties for advanced applications miamioh.edu. Specialty monomers, such as various (meth)acrylate monomers with diverse backbone chemistries, offer key benefits as co-monomers in polymer synthesis, influencing properties like adhesion, viscosity control, hydrophobicity/hydrophilicity, reactivity, and thermal or chemical resistance arkema.compolysciences.com. These monomers provide a versatile toolbox for synthetic chemists to create a wide array of polymer compositions and architectures, including linear, crosslinked, branched, and dendritic structures polysciences.comresearchgate.net. The design of polymers from specialty monomers aims at establishing a fundamental understanding of structure-property relationships to achieve polymers with unique performance characteristics miamioh.edu. While the broader field of specialty monomers and polymer synthesis is active, specific research detailing the use of 3-dodecen as a specialty monomer for the creation of novel polymer architectures was not prominently found in the consulted literature. Research has been reported on the polymerization of other dodecene isomers, such as 1-dodecene, which can be polymerized and subsequently hydrogenated to form polymers used in applications requiring improved thermal stability, lubricity, and degradation resistance ontosight.ai. However, the distinct structural features of 3-dodecen, particularly the position of its double bond, could theoretically offer unique polymerization characteristics or lead to different polymer backbone structures compared to alpha-olefins like 1-dodecene. Despite the potential, specific detailed research findings on 3-dodecen's direct application in constructing novel polymer architectures were not available within the scope of this review.

Role in Fine Chemical and Agrochemical Synthesis

3-Dodecen and its derivatives play a role in the synthesis of fine chemicals and, notably, in agrochemical applications, particularly as components of insect pheromones. One significant application involves the synthesis of (Z)-3-dodecen-1-yl (E)-2-butenoate, a sex pheromone of the sweet-potato weevil (Cylas formicarius elegantulus and Cylas formicarius formicarius) nih.govgoogle.com. An alternative synthesis route for this compound has been developed, starting from 3-butyn-1-ol (B147353) and 1-bromooctane (B94149) to obtain 12-(2-tetrahydropyranyloxy)-9-dodecyne, followed by hydrolysis and semihydrogenation to yield (Z)-3-dodecen-1-ol. This alcohol is then reacted with crotonyl chloride to produce the desired crotonate ester nih.gov. The synthetic (Z)-3-dodecen-1-ol (E)-2-butenoate has demonstrated significant biological activity, attracting sweet-potato weevil males effectively in field tests, comparable to or greater than the natural pheromone nih.govgoogle.com. This highlights its utility as a sensitive tool for detecting, monitoring, and controlling this agricultural pest google.com.

Another related application in agrochemical synthesis involves the synthesis of (3Z)-Dodecen-12-olide, a female-produced pheromone component of the Emerald Ash Borer (Agrilus planipennis) researchgate.net. A concise synthesis method for a blend of (3Z)-dodecen-12-olide and (3E)-dodecen-12-olide, starting from commercially available materials, has been reported. This synthesis involves key steps such as a lithium-salt-free Wittig reaction and an intramolecular SN2 esterification researchgate.net. While this compound is a dodecenolide with a double bond at the 3-position, its synthesis and identification as a pheromone component demonstrate the relevance of dodecene structures in developing agrochemical solutions for pest management.

Future Directions and Emerging Research Trends in 3 Dodecen Chemistry

Innovation in Catalytic Systems for Enhanced Regio- and Stereocontrol

The selective synthesis of specific isomers of 3-dodecene (B1237925) remains a pivotal challenge. Innovations in catalytic systems are at the forefront of addressing this, with a focus on achieving high regio- and stereocontrol. Transition metal catalysts, particularly those based on rhenium, have shown promise in directing the transposition of allylic alcohols, a process that can be strategically employed in the synthesis of specific alkene isomers. organic-chemistry.orgnih.gov For instance, rhenium(VII) oxide (Re₂O₇) and triphenylsilyl perrhenate (B82622) have demonstrated high activity and chemoselectivity at low temperatures for such transformations. organic-chemistry.orgnih.gov The ability of these catalysts to perform a dual function, acting as both a transition metal catalyst for hydroxyl group transposition and as an acid catalyst for acetal (B89532) formation, opens up new avenues for controlling the stereochemical outcome of reactions. nih.gov

Future research in this area is expected to focus on the development of novel ligand-modified catalysts that can fine-tune the electronic and steric environment around the metal center, thereby enhancing selectivity for either the (E)- or (Z)-isomer of 3-dodecene. The goal is to develop systems that can achieve complete regio- and stereoselectivity in alkene isomerization, moving beyond the more common 1,2-hydride shift mechanisms to explore 1,3-hydrogen shift (allyl) mechanisms which offer unique opportunities for stereocontrol. acs.org The development of such catalytic systems would be a significant breakthrough, enabling the efficient synthesis of isomerically pure 3-dodecene for specialized applications.

Integration of Artificial Intelligence and Machine Learning in Alkene Synthesis and Property Prediction

Advancements in Biocatalysis and Sustainable Production of Dodecenes

The demand for greener and more sustainable chemical manufacturing processes is a major driver of innovation in the production of dodecenes. Biocatalysis, which utilizes enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. dtu.dkscispace.comdtu.dk Enzymes operate under mild conditions, are biodegradable, and can be engineered to exhibit high specificity for particular substrates and reactions. spinchem.comastrazeneca.com

Recent advancements in protein engineering and genomics are expanding the toolbox of available enzymes for industrial applications. spinchem.comastrazeneca.com For the production of 3-dodecene, researchers are exploring the use of engineered enzymes to catalyze specific isomerization or synthesis steps, leading to the desired product with high purity. dtu.dk The development of multi-step enzymatic cascades, where a series of enzymes work in concert to carry out a complex transformation, holds particular promise for the efficient and sustainable production of valuable chemicals from simple, renewable feedstocks. dtu.dk This approach mimics the efficiency of metabolic pathways found in nature and has the potential to significantly reduce the environmental footprint of dodecene production. dtu.dkscispace.com

| Catalytic Approach | Key Advantages | Emerging Research Focus |

| Homogeneous Catalysis | High activity and selectivity, mild reaction conditions. | Development of catalysts with enhanced regio- and stereocontrol for specific isomer synthesis. |

| Heterogeneous Catalysis | Ease of separation and catalyst recycling, improved stability. | Design of structured catalysts with well-defined active sites for improved performance and longevity. |

| Biocatalysis | High selectivity, mild operating conditions, environmentally friendly. | Enzyme engineering and directed evolution to create novel biocatalysts for specific dodecene transformations. |

Discovery and Synthesis of Novel Bioactive Dodecene Derivatives

While 3-dodecene itself is primarily an industrial chemical, its carbon skeleton serves as a valuable scaffold for the synthesis of novel bioactive compounds. The discovery and synthesis of new derivatives of dodecene with potential applications in pharmaceuticals and agriculture is an active area of research. nih.govmdpi.com By introducing various functional groups onto the dodecene backbone, chemists can create a diverse library of molecules to be screened for biological activity. rasayanjournal.co.in

The synthesis of these derivatives often involves leveraging the reactivity of the double bond in 3-dodecene through reactions such as epoxidation, dihydroxylation, and addition reactions. These modifications can lead to compounds with a wide range of pharmacological properties. nih.gov For example, the introduction of polar functional groups can enhance the water solubility and bioavailability of a molecule, while the addition of specific pharmacophores can lead to targeted interactions with biological receptors. mdpi.com The ongoing exploration of the chemical space around the dodecene structure is likely to yield new compounds with interesting and useful biological activities. nih.gov

Development of Advanced Analytical Platforms for Real-time Reaction Monitoring and Isomer Profiling

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing process conditions, and ensuring product quality. rsc.orgresearchgate.net For the synthesis and isomerization of 3-dodecene, where a complex mixture of isomers can be present, advanced analytical platforms are essential. researchgate.net The development of integrated systems that combine separation techniques like high-performance liquid chromatography (HPLC) with detection methods such as mass spectrometry (MS) allows for the immediate quantification and identification of reaction components. rsc.org

Future trends in this area include the integration of multiple orthogonal process analytical technology (PAT) tools, such as NMR, UV/Vis, and IR spectroscopy, into a single, automated platform. scispace.com This multi-faceted approach provides a comprehensive and data-rich overview of the reaction as it proceeds. researchgate.net For 3-dodecene, this means the ability to track the formation and consumption of different isomers in real-time, providing invaluable insights for process control and optimization. The application of advanced data processing techniques, including deep learning, to analyze the large datasets generated by these platforms will further enhance our ability to understand and control the complex chemistry of dodecene isomers. researchgate.net

| Analytical Technique | Information Provided | Future Development |

| Gas Chromatography (GC) | Separation and quantification of volatile isomers. | Development of faster separation methods and more sensitive detectors. |

| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile derivatives and isomers. | Miniaturization of systems for high-throughput analysis. |

| Mass Spectrometry (MS) | Molecular weight and structural information. | Coupling with various ionization techniques for enhanced sensitivity and specificity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of isomers. | Development of in-situ monitoring probes for real-time analysis of reaction mixtures. |

| Infrared (IR) and Raman Spectroscopy | Functional group analysis and reaction progress monitoring. | Application of chemometrics for quantitative analysis of complex mixtures. |

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for synthesizing 3-Dodecen with high purity and yield?

- Methodological Answer: Optimize reaction parameters (e.g., temperature, catalysts, solvent systems) using a factorial design of experiments (DoE). Validate purity via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Compare results against established protocols in olefin synthesis literature to identify efficiency gaps .

Q. How can researchers ensure accurate characterization of 3-Dodecen’s structural and electronic properties?

- Methodological Answer: Combine spectroscopic techniques (FTIR for functional groups, NMR for stereochemical confirmation) with computational methods like density functional theory (DFT) to model electronic configurations. Cross-validate experimental and theoretical data to resolve ambiguities in bond angles or isomer identification .

Q. What are the key factors influencing 3-Dodecen’s reactivity in hydrofunctionalization reactions?

- Methodological Answer: Systematically vary reaction conditions (e.g., catalyst loading, solvent polarity, temperature) while monitoring regioselectivity and stereoselectivity. Use kinetic studies (e.g., rate constant determination) and intermediate trapping experiments to elucidate reaction pathways. Compare outcomes with analogous alkenes to isolate 3-Dodecen-specific behaviors .

Advanced Research Questions

Q. How can contradictory data in existing literature on 3-Dodecen’s catalytic applications be resolved?

- Methodological Answer: Conduct a meta-analysis of reported catalytic systems (e.g., transition-metal vs. organocatalytic), identifying variables like substrate scope or reaction scale. Replicate critical experiments under standardized conditions, and apply statistical tools (e.g., ANOVA) to isolate confounding factors. Prioritize studies with transparent methodology and reproducibility metrics .

Q. What computational frameworks best predict 3-Dodecen’s behavior in complex reaction environments?

- Methodological Answer: Compare DFT, molecular dynamics (MD), and machine learning (ML) models for simulating reaction trajectories. Validate predictions against experimental datasets (e.g., activation energies, byproduct profiles). Incorporate solvent effects and steric hindrance parameters to improve model accuracy .

Q. How can researchers design experiments to probe 3-Dodecen’s role in multi-step synthetic pathways?

- Methodological Answer: Use isotopic labeling (e.g., deuterium or carbon-13) to track 3-Dodecen’s participation in intermediates. Pair this with in-situ monitoring (e.g., Raman spectroscopy) to capture transient species. Develop kinetic models to quantify rate-determining steps and competing pathways .

Q. What strategies address selectivity challenges in 3-Dodecen’s functionalization (e.g., epoxidation vs. dihydroxylation)?

- Methodological Answer: Screen chiral catalysts or directing groups to enforce stereochemical control. Apply multivariate analysis to correlate electronic descriptors (e.g., Hammett constants) with selectivity outcomes. Use X-ray crystallography or cryo-electron microscopy to resolve active-site geometries in catalytic systems .

Methodological Considerations

- Data Contradiction Analysis : When resolving conflicting results, distinguish between principal contradictions (e.g., irreproducible catalytic activity) and secondary factors (e.g., impurities in reagents). Prioritize hypotheses that align with thermodynamic or kinetic principles .

- Experimental Design : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address knowledge gaps without overextending resources .

- Literature Review : Use systematic review protocols (e.g., PRISMA) to map 3-Dodecen’s applications in organic synthesis, material science, and biochemistry. Highlight understudied areas, such as its environmental degradation pathways or toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.